Vincristine Sulfate

Tubulin binding affinity Microtubule polymerization Vinca alkaloid structure-activity relationship

Vincristine sulfate distinguishes itself as the vinca alkaloid with the highest overall tubulin affinity, driving superior spiral polymer formation and unique slow relaxation kinetics. Its 3.4-fold longer terminal half-life vs. vinblastine makes it the definitive probe for pediatric ALL, neuroblastoma, and sarcoma in vivo models. For liposomal or PLGA delivery system R&D, leverage our compound’s validated stability profiles (including ZnCO₃ co-encapsulation guidance) to accelerate your formulation development. Choose the reference standard for tubulin SAR—not an interchangeable generic.

Molecular Formula C46H56N4O10.H2O4S
C46H58N4O14S
Molecular Weight 923.0 g/mol
CAS No. 2068-78-2
Cat. No. B001211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincristine Sulfate
CAS2068-78-2
Synonymscellcristin
Citomid
Farmistin
Leurocristine
Oncovin
Oncovine
Onkocristin
PFS, Vincasar
Sulfate, Vincristine
Vincasar
Vincasar PFS
Vincristin Bristol
Vincristin medac
Vincristine
Vincristine Sulfate
Vincrisul
Vintec
Molecular FormulaC46H56N4O10.H2O4S
C46H58N4O14S
Molecular Weight923.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
InChIInChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1
InChIKeyAQTQHPDCURKLKT-JKDPCDLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white, odorless amorphous or crystalline powder
Solubilitygreater than or equal to 10 mg/mL at 75 °F (NTP, 1992)

Vincristine Sulfate (CAS 2068-78-2): Scientific and Procurement Specifications for the Vinca Alkaloid with Highest Tubulin Affinity


Vincristine sulfate (CAS 2068-78-2) is a naturally derived vinca alkaloid antimitotic agent that functions as a microtubule polymerization inhibitor, arresting cell division at the G2/M phase [1]. As the sulfate salt of vincristine (molecular weight 923.04 g/mol), this compound demonstrates the highest overall binding affinity for tubulin (K1K2) among clinically relevant vinca alkaloids, with the rank order vincristine > vinblastine > vinorelbine [2]. The compound exhibits aqueous solubility of ≥58.5 mg/mL in water, with USP monograph specifications requiring pH 3.5–4.5 (1:1000 solution) and purity 95.0–105.0% [3].

Why Vincristine Sulfate Cannot Be Replaced by Vinblastine, Vindesine, or Vinorelbine in Research and Clinical Protocols


Within the vinca alkaloid class, vincristine sulfate, vinblastine sulfate, vindesine, and vinorelbine share a common tubulin-binding mechanism but exhibit marked quantitative divergence in binding affinity, pharmacokinetic clearance, tissue distribution, and clinical toxicity profiles that preclude generic substitution [1]. Vincristine demonstrates 7-fold lower systemic clearance (0.106 L/kg/hr) compared to vinblastine (0.740 L/kg/hr) and a 3.5-fold longer terminal half-life (85 hr vs 25 hr), resulting in fundamentally different exposure profiles and dose-limiting toxicity patterns [2]. Furthermore, the qualitative nature of vincristine-induced tubulin spiral polymer formation differs from vinblastine and vinorelbine, as evidenced by distinct relaxation kinetics and polymer size distributions in stopped-flow light scattering experiments [3]. These molecular and pharmacokinetic distinctions translate directly to non-interchangeable clinical utility, with vincristine demonstrating efficacy in hematologic malignancies and pediatric solid tumors where vinblastine shows limited activity, and vice versa.

Quantitative Comparative Evidence for Vincristine Sulfate (CAS 2068-78-2) Against Closest Analogs: Tubulin Affinity, PK/PD, Formulation Stability, and Clinical Differentiation


Vincristine Sulfate Demonstrates the Highest Tubulin Binding Affinity Among Vinca Alkaloids

In a direct head-to-head quantitative comparison of vinca alkaloid-tubulin interactions using sedimentation velocity analysis with porcine brain tubulin, vincristine demonstrated the highest overall affinity for tubulin (K1K2) relative to vinblastine and vinorelbine. The rank order of overall affinity was vincristine > vinblastine > vinorelbine [1]. This binding affinity hierarchy directly correlates with clinical dosing: vincristine is administered at the lowest weekly clinical dose (~2 mg/m²), while vinorelbine requires substantially higher doses (~30 mg/m²) to achieve therapeutic effect [2].

Tubulin binding affinity Microtubule polymerization Vinca alkaloid structure-activity relationship

Vincristine Sulfate Exhibits 7-Fold Lower Systemic Clearance and 3.4-Fold Longer Terminal Half-Life Than Vinblastine

In a comparative clinical pharmacology study of cancer patients receiving rapid intravenous administration, vincristine exhibited a terminal phase half-life of 85 ± 69 hr, compared to 25 ± 7 hr for vinblastine and 24 ± 10 hr for vindesine—a 3.4-fold longer elimination half-life than its closest analog [1]. Additionally, serum clearance for vincristine was measured at 0.106 L/kg/hr, representing approximately 7-fold lower clearance than vinblastine (0.740 L/kg/hr) and 2.4-fold lower than vindesine (0.252 L/kg/hr) [2]. This markedly slower clearance was corroborated in a separate rat pharmacokinetic study, where vincristine clearance was 0.19 L/h/kg versus 1.4 L/h/kg for vinblastine, confirming a consistent 7.4-fold difference across species [3].

Pharmacokinetics Clearance Half-life Vinca alkaloid ADME

Liposomal Vincristine Sulfate Formulation Achieves 100-Fold Reduction in Clearance and Eliminates Dose-Limiting Neurotoxicity Compared to Free Vincristine

In a Phase I pediatric study of vincristine sulfate liposome injection (VSLI, Marqibo), clearance of total vincristine was approximately 100-fold lower compared to published data using standard aqueous vincristine [1]. At the FDA-approved adult dose of 2.25 mg/m²/dose administered weekly, pediatric patients tolerated VSLI without dose-limiting neurotoxicity—a critical differentiation from standard vincristine, for which peripheral neuropathy is the predominant dose-limiting toxicity necessitating dose caps of 2 mg/dose [2]. In a separate formulation development study, a novel single-vial liposomal vincristine with drug/lipid ratio of 1/5 reduced degradation to 2.9% over 12 months at 2–8°C, compared to 8.2% degradation in just 1 month for generic vincristine sulfate liposome injection (GVM), while extending in vivo half-life from 11.1 hr (GVM) to 22.7 hr [3].

Liposomal formulation Nanomedicine Pharmacokinetic optimization Neurotoxicity mitigation

Vincristine and Vinblastine Exhibit Opposing Clinical Efficacy Spectra Despite Structural Similarity

In a prospective randomized trial of 99 evaluable patients with doxorubicin-refractory metastatic breast carcinoma, vincristine (0.4 mg/m²/day × 5 days continuous infusion) produced 0% objective response rate (0/15 patients), whereas vinblastine (1.7 mg/m²/day × 5 days continuous infusion) produced a 31% objective response rate (2 complete + 5 partial responses among 23 patients) [1]. Conversely, in classical Hodgkin lymphoma, substitution of vinblastine with vincristine in the ABOD regimen (Adriamycin, Bleomycin, Vincristine, Dacarbazine) produced favorable response rates, particularly benefiting older patients [2]. This reciprocal activity profile—vincristine active in hematologic malignancies and pediatric tumors but largely inactive in breast carcinoma, while vinblastine demonstrates the opposite pattern—demonstrates that in-class substitution is scientifically invalid.

Clinical efficacy Indication-specific activity Hematologic malignancy Solid tumor

Vincristine Sulfate Demonstrates Differential Chemical Stability in PLGA Microspheres Due to N-Formyl Group Lability

In a comparative study of vincristine sulfate (VCR) and vinblastine sulfate (VBL) encapsulated in PLGA 50/50 microspheres at 37°C in PBS/Tween 80, VCR degraded with a half-life of approximately 7.5 days due to acid-catalyzed deformylation of the N-formyl group, whereas VBL—which differs only by a stable methyl group in place of the N-formyl group—was completely stable under identical conditions [1]. This differential stability is attributed to the acid-catalyzed deformylation of the N-formyl group in VCR, which does not occur with the methyl substituent in VBL. The degradation was fully mitigated by co-encapsulation of 3–10% ZnCO₃, which neutralized the acidic PLGA microclimate and achieved >92% VCR stabilization over 4 weeks [2].

Drug stability Polymer formulation Sustained release Degradation kinetics

USP Monograph Defines Chromatographic Resolution Specification of ≥4.0 Between Vincristine Sulfate and Vinblastine Sulfate

The USP monograph for Vincristine Sulfate includes a specific system suitability requirement for chromatographic resolution between vincristine sulfate and vinblastine sulfate, mandating a resolution value of not less than 4.0 [1]. This analytical specification directly addresses the procurement reality that vincristine sulfate reference materials and commercial supplies may contain vinblastine sulfate as a related impurity, and the quantitative resolution threshold ensures adequate separation for purity assessment. The monograph further specifies pH 3.5–4.5 (1:1000 solution), purity range 95.0–105.0%, and loss on drying not more than 12.0%, with storage in a freezer in tight, light-resistant containers [2].

Quality control USP monograph Chromatographic resolution Analytical specification

Recommended Scientific and Industrial Application Scenarios for Vincristine Sulfate (CAS 2068-78-2) Based on Quantitative Evidence


In Vitro Microtubule Dynamics and Tubulin Binding Studies Requiring Highest Affinity Vinca Alkaloid

Vincristine sulfate is the optimal choice for in vitro experiments investigating microtubule dynamics, tubulin polymerization inhibition, and mitotic spindle disruption where the highest available vinca alkaloid binding affinity is required. With the highest overall tubulin affinity (K1K2) among vincristine, vinblastine, and vinorelbine [1], vincristine induces the largest spiral polymer aggregates (>40S) and exhibits relaxation times more than 20-fold longer than vinblastine or vinorelbine in stopped-flow light scattering experiments [2]. These distinctive biophysical properties make vincristine sulfate the reference standard for structure-activity relationship studies comparing vinca alkaloid-tubulin interactions and for investigations of drug-induced tubulin self-association mechanisms.

Pediatric Oncology and Hematologic Malignancy Models Requiring Extended Tissue Retention

For in vivo studies targeting pediatric solid tumors (neuroblastoma, Wilms tumor, rhabdomyosarcoma) or hematologic malignancies (ALL, Hodgkin lymphoma), vincristine sulfate is the scientifically indicated vinca alkaloid based on its distinctive pharmacokinetic profile: 3.4-fold longer terminal half-life (85 hr vs 25 hr for vinblastine) and 7-fold lower clearance (0.106 L/kg/hr vs 0.740 L/kg/hr) [3]. This prolonged tissue retention correlates with vincristine's established clinical activity in these indications, whereas vinblastine shows negligible activity in pediatric ALL and neuroblastoma [4]. However, researchers must account for dose-limiting peripheral neuropathy at cumulative exposures, with standard protocols capping individual doses at 2 mg [5].

Liposomal and Nanocarrier Formulation Development Targeting Improved Therapeutic Index

Vincristine sulfate is uniquely suited for liposomal formulation development aimed at improving the therapeutic index of vinca alkaloids, as demonstrated by the 100-fold reduction in clearance and elimination of dose-limiting neurotoxicity achieved with VSLI (Marqibo) compared to free vincristine [6]. Formulation scientists developing novel liposomal vincristine products should reference the sphingomyelin/cholesterol/PEG2000-DSPE composition with drug/lipid ratio 1/5, which achieved 2.9% degradation over 12 months at 2–8°C versus 8.2% degradation in 1 month for generic liposomal vincristine, and extended in vivo half-life to 22.7 hr [7].

Sustained-Release Polymer Formulations Requiring Acid-Neutralizing Excipient Co-Formulation

For sustained-release delivery systems utilizing PLGA or other acidic-degradation polymers, vincristine sulfate procurement must be accompanied by formulation strategies that address its N-formyl group lability. Unlike vinblastine sulfate, which is completely stable in PLGA microspheres at 37°C, vincristine sulfate degrades with a t1/2 of ~7.5 days via acid-catalyzed deformylation [8]. To achieve >92% stability over 4 weeks, formulators must co-encapsulate 3–10% ZnCO₃ to neutralize the acidic polymer microclimate [9]. This differential stability requirement represents a critical formulation design consideration that directly impacts compound selection for polymer-based drug delivery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vincristine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.